t-Butyl-isopropylacetic acid
Overview
Description
t-Butyl-isopropylacetic acid is an organic compound belonging to the class of carboxylic acids It features a tert-butyl group and an isopropyl group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butyl-isopropylacetic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of tert-butyl-isopropylacetaldehyde using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods
In industrial settings, this compound can be produced via the hydrolysis of nitriles or esters. The hydrolysis of tert-butyl-isopropylacetonitrile in the presence of acidic or basic conditions can lead to the formation of the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
t-Butyl-isopropylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Acid chlorides, esters.
Scientific Research Applications
t-Butyl-isopropylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of t-Butyl-isopropylacetic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The tert-butyl and isopropyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isobutyric acid: Similar in structure but lacks the tert-butyl group.
Pivalic acid: Contains a tert-butyl group but differs in the position of the carboxyl group.
Isovaleric acid: Similar in structure but has a different arrangement of alkyl groups.
Uniqueness
t-Butyl-isopropylacetic acid is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
3,3-dimethyl-2-propan-2-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)7(8(10)11)9(3,4)5/h6-7H,1-5H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPWJQHLHSXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954633 | |
Record name | 3,3-Dimethyl-2-(propan-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-11-2 | |
Record name | Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethyl-2-(propan-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-2-(propan-2-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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